
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through a cyclization reaction. This can be achieved by reacting an o-phenylenediamine derivative with a suitable carbonyl compound under acidic conditions.
Introduction of the Butylsulfamoyl Group: The next step involves the introduction of the butylsulfamoyl group. This can be accomplished by reacting the benzodiazole intermediate with butylsulfonyl chloride in the presence of a base such as triethylamine.
Sulfonation: The final step is the sulfonation of the benzodiazole ring to introduce the sulfonic acid group. This can be achieved by treating the intermediate with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfonamide, depending on the reducing agent and conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonates and sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid depends on its specific application. In biochemical assays, the compound may interact with specific enzymes or proteins, modulating their activity through binding interactions. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the butylsulfamoyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 5-(methylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid
- 5-(ethylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid
- 5-(propylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid
Uniqueness
Compared to similar compounds, 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid has a longer alkyl chain in the sulfamoyl group, which can influence its solubility, lipophilicity, and overall chemical reactivity. This unique structural feature can make it more suitable for specific applications, such as in drug design where increased lipophilicity may enhance membrane permeability and bioavailability.
Properties
Molecular Formula |
C11H15N3O5S2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
6-(butylsulfamoyl)-1H-benzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C11H15N3O5S2/c1-2-3-6-12-20(15,16)8-4-5-9-10(7-8)14-11(13-9)21(17,18)19/h4-5,7,12H,2-3,6H2,1H3,(H,13,14)(H,17,18,19) |
InChI Key |
FXGUMFAOPHVWKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


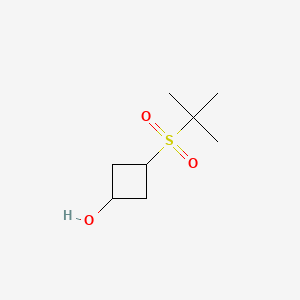

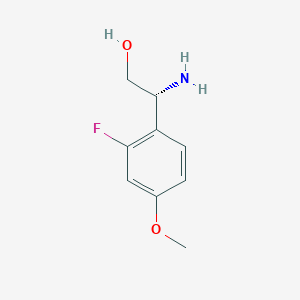
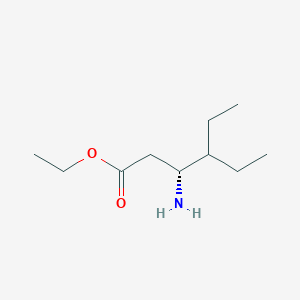

![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B13547770.png)


![2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)
![3-bromo-1-(3-bromopyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B13547794.png)
![(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13547804.png)
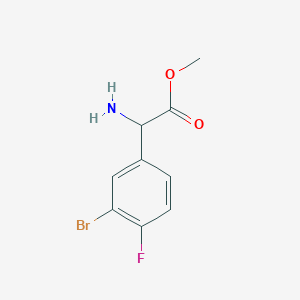
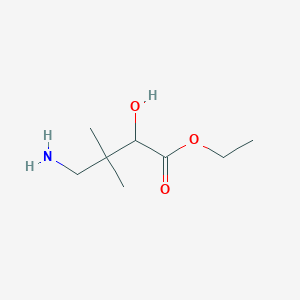
![1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride](/img/structure/B13547833.png)
